Alogabat is classified as a GABAA receptor modulator, specifically targeting the GABAA α5 subtype. This receptor subtype plays a crucial role in cognitive functions, sleep regulation, and seizure control. The chemical structure of Alogabat is defined as 6-{[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy}-N-(oxan-4-yl)pyridazine-3-carboxamide, with a CAS number of 2488626-93-1 .
The synthesis of Alogabat involves several key steps that include the formation of its core structure through organic reactions. Although specific synthetic pathways are proprietary to pharmaceutical companies like Roche, general methods for synthesizing similar compounds typically involve:
The synthesis must be optimized for yield and purity, often requiring high-performance liquid chromatography for purification and characterization.
The molecular formula for Alogabat is C17H22N4O3, with a relative molecular mass of approximately 334.39 g/mol. The compound features multiple functional groups including an oxazole ring and a pyridazine moiety, which contribute to its pharmacological activity. The three-dimensional structure plays a vital role in its interaction with GABAA receptors, influencing its efficacy as a modulator .
Alogabat undergoes various chemical reactions typical of organic compounds. Key reactions include:
These reactions are critical in understanding how Alogabat behaves in biological systems and its metabolic pathways.
Alogabat's mechanism of action involves enhancing GABAA receptor activity, particularly targeting the α5 subtype which is implicated in cognitive processes and seizure management. By binding to these receptors, Alogabat is hypothesized to increase inhibitory neurotransmission in the brain, thereby potentially improving symptoms associated with Angelman Syndrome such as seizures and cognitive deficits . The ongoing clinical trials aim to elucidate this mechanism further by measuring changes in brain activity via electroencephalography.
Alogabat exhibits several notable physical properties:
These properties are essential for determining appropriate dosing forms and storage conditions during clinical trials.
Alogabat is primarily being investigated for its application in treating Angelman Syndrome. Clinical trials are underway to assess its pharmacokinetics and safety profile in children aged 5 to 17 years with deletion genotypes of Angelman Syndrome . The outcomes from these studies could pave the way for new therapeutic strategies not only for Angelman Syndrome but potentially for other neurodevelopmental disorders characterized by similar receptor dysfunctions.
CAS No.: 22054-14-4
CAS No.: 24622-61-5
CAS No.: 13170-18-8
CAS No.: 1976-85-8
CAS No.:
CAS No.: 2361643-62-9